molecular formula C22H19N3O4 B13105355 4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid

4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid

Cat. No.: B13105355
M. Wt: 389.4 g/mol
InChI Key: OUEPCZLBCMDVEO-UHFFFAOYSA-N
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Description

4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[g]quinazoline core, followed by the introduction of the hydroxymethyl group and the prop-2-ynylamino group. The final step involves the attachment of the benzoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form a hydroxyl group.

    Substitution: The prop-2-ynylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in a hydroxyl-substituted compound.

Scientific Research Applications

4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydroquinazolin-6-yl]-prop-2-ynylamino]benzoic acid: Lacks the cyclopenta ring, resulting in different chemical properties.

    4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-ethylamino]benzoic acid: Has an ethylamino group instead of a prop-2-ynylamino group, affecting its reactivity.

Uniqueness

The unique structure of 4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid, with its combination of functional groups and ring systems, distinguishes it from similar compounds

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid

InChI

InChI=1S/C22H19N3O4/c1-2-9-25(15-6-3-13(4-7-15)22(28)29)19-8-5-14-10-18-17(11-16(14)19)21(27)24-20(12-26)23-18/h1,3-4,6-7,10-11,19,26H,5,8-9,12H2,(H,28,29)(H,23,24,27)

InChI Key

OUEPCZLBCMDVEO-UHFFFAOYSA-N

Canonical SMILES

C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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